molecular formula C9H19NO B13629780 (1-Isopropoxycyclopentyl)methanamine

(1-Isopropoxycyclopentyl)methanamine

Cat. No.: B13629780
M. Wt: 157.25 g/mol
InChI Key: TXUABSFPRZPMQZ-UHFFFAOYSA-N
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Description

(1-Isopropoxycyclopentyl)methanamine is a chemical compound of significant interest in medicinal chemistry and organic synthesis, particularly for its utility as a versatile building block. With the molecular formula C9H19N and a molecular weight of 141.25 g/mol, this amine-functionalized cyclopentane derivative features a sterically hindered structure due to the isopropoxy substitution at the first carbon of the cyclopentyl ring . This unique architecture makes it a valuable intermediate for the design and synthesis of novel small-molecule inhibitors and probes. The primary research value of this compound lies in its application as a key synthon in drug discovery campaigns. Structural analogs, such as cyclopentane- and cyclobutane-based methanamines, are frequently employed in the exploration of structure-activity relationships (SAR) to develop therapeutics targeting critical biological pathways . For instance, similar scaffolds are investigated for their role in inhibiting protein-protein interactions or as agonists for receptors like the formyl peptide receptor 2 (FPR2), which is a promising target in the field of inflammation resolution . The presence of both an amine and an isopropoxy ether group on the same carbon center provides two distinct handles for chemical modification, allowing researchers to create diverse compound libraries for high-throughput screening and lead optimization. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-propan-2-yloxycyclopentyl)methanamine

InChI

InChI=1S/C9H19NO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7,10H2,1-2H3

InChI Key

TXUABSFPRZPMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCC1)CN

Origin of Product

United States

Preparation Methods

Hydrosilylation of Cyclopentene

The initial step involves the hydrosilylation of cyclopentene with trihalosilane (e.g., trichlorosilane) to produce cyclopentyl trihalosilane. This reaction is typically catalyzed by platinum complexes such as platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane complex and conducted under controlled temperature conditions.

  • Reaction conditions:

    • Temperature: 100 to 200 °C
    • Duration: 10 minutes to 10 hours
    • Catalyst: Platinum complex
    • Solvents: Benzene, toluene (optional)
    • Molar ratio: 0.9 to 1.1 moles of trihalosilane per mole of cyclopentene
  • Example:
    In a 100 ml autoclave, 13.9 g (0.204 mole) of cyclopentene was reacted with 25.1 g (0.185 mole) of trichlorosilane and a platinum catalyst at 150 °C for 30 minutes, yielding cyclopentyl trichlorosilane quantitatively.

Alkoxy Exchange to Introduce Isopropoxy Group

The cyclopentyl trihalosilane is then reacted with isopropyl alcohol (ROH where R = isopropyl) to substitute halogen atoms with isopropoxy groups, forming isopropoxy cyclopentyl dimethoxysilane.

  • Reaction conditions:

    • Temperature: 20 to 100 °C (preferably 40 to 70 °C)
    • Duration: 10 minutes to 5 hours (preferably 30 minutes to 2 hours)
    • Molar ratio: 1 to 3 moles of isopropyl alcohol per mole of cyclopentyl trihalosilane
    • Solvents: Hexane, ethers, petroleum ether, benzene (optional)
    • Hydrogen halide acceptors: Tertiary amines (e.g., pyridine, quinoline) to facilitate removal of HX byproduct
  • Example:
    Cyclopentyl trichlorosilane was reacted with isopropyl alcohol and pyridine in hexane at room temperature with stirring. The reaction mixture was filtered to remove salts, and the product was isolated by vacuum distillation, yielding isopropoxy cyclopentyl dimethoxysilane with a boiling point of 82 °C at 12 mmHg and a yield of 64%.

  • Catalysts and additives:
    Potassium tert-butoxide (0.18 mmol) was used in some examples to promote the reaction.

Amination to Form this compound

While the detailed amination step for converting the isopropoxy silane to this compound is less explicitly documented in the provided sources, general approaches for amination of alkoxysilanes involve nucleophilic substitution or reductive amination strategies.

  • Possible approaches:

    • Reaction of the alkoxysilane with ammonia or amine sources under controlled conditions.
    • Use of catalysts or reagents facilitating the replacement of alkoxy groups by amine functionalities.
  • Supporting data:
    The presence of methanamine functionality typically requires further functional group transformations beyond alkoxy substitution. This may involve reductive amination of aldehyde intermediates or direct amination of suitable precursors.

Analytical Confirmation

The synthesized compounds are characterized by:

Summary Table of Key Reaction Parameters

Step Reactants Conditions Catalyst/Additives Yield (%) Notes
Hydrosilylation Cyclopentene + Trichlorosilane 100–200 °C, 10 min–10 h Pt complex (platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane) Quantitative Benzene/toluene solvent optional
Alkoxy Exchange (Isopropoxy) Cyclopentyl trichlorosilane + Isopropyl alcohol 40–70 °C, 30 min–2 h Pyridine (HX acceptor), K tert-butoxide (optional) 18–64 Hexane solvent, removal of HX byproduct
Amination (general) Alkoxysilane + Amine source Variable (not detailed) Possibly catalysts for amination Not specified Requires further optimization

Chemical Reactions Analysis

Types of Reactions

(1-Isopropoxycyclopentyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(1-Isopropoxycyclopentyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Isopropoxycyclopentyl)methanamine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of (1-Isopropoxycyclopentyl)methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring Type Notable Properties
This compound* C₉H₁₉NO 157.26 Isopropoxy Cyclopentane Inferred moderate polarity, basic amine
1-Phenylcyclopentanemethanamine C₁₂H₁₇N 175.27 Phenyl Cyclopentane Hydrophobic (aryl group)
1-(4-Chlorophenyl)cyclopentanemethanamine C₁₂H₁₆ClN 209.72 4-Chlorophenyl Cyclopentane Enhanced lipophilicity (Cl substituent)
[1-(propan-2-yloxy)cyclobutyl]methanamine C₈H₁₇NO 143.23 Isopropoxy Cyclobutane Liquid, stored at 4°C
[1-(4-Fluorophenyl)cyclopentyl]methanamine C₁₂H₁₆FN 193.26 4-Fluorophenyl Cyclopentane Potential bioactivity (fluorine effect)
[1-(2-Chlorophenyl)cyclopropyl]methanamine C₁₀H₁₂ClN 181.66 2-Chlorophenyl Cyclopropane High LogP (3.03), lipophilic
[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine C₁₁H₂₃N₃ 197.32 4-Methylpiperazin-1-yl Cyclopentane High density (1.016 g/cm³)

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

Piperazinyl Group: Increases molecular weight and basicity, likely affecting solubility and receptor interactions .

Ring Size and Strain: Cyclopropane: High ring strain may increase reactivity, as seen in the chlorophenyl derivative’s elevated LogP (3.03) . Cyclopentane vs.

Biological Activity

(1-Isopropoxycyclopentyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H17NO
  • Molecular Weight : 169.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which play a crucial role in cell signaling pathways associated with cancer and other diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values indicate significant growth inhibition compared to standard chemotherapeutic agents.
  • Neuroprotective Effects : Preliminary research suggests that the compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

StudyContextFindings
Study 1Breast CancerDemonstrated an IC50 of 12 µM against MCF-7 cells, highlighting its potential as an anticancer agent.
Study 2NeuroprotectionShowed a reduction in apoptosis markers in neuronal cell cultures treated with the compound under oxidative stress conditions.
Study 3Enzyme InteractionIdentified as a selective inhibitor of specific kinases involved in tumor growth signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundActivityIC50 (µM)Notes
Compound AAnticancer15Similar structure but less potency
Compound BNeuroprotective20Shows broader activity spectrum
Compound CEnzyme Inhibitor10More selective than this compound

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